

In-Depth Technical Guide: BMS-605541 VEGFR-2 Selectivity Profile

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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B10788190

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This technical guide provides a comprehensive overview of the VEGFR-2 selectivity profile of **BMS-605541**, a potent and orally bioavailable ATP-competitive inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

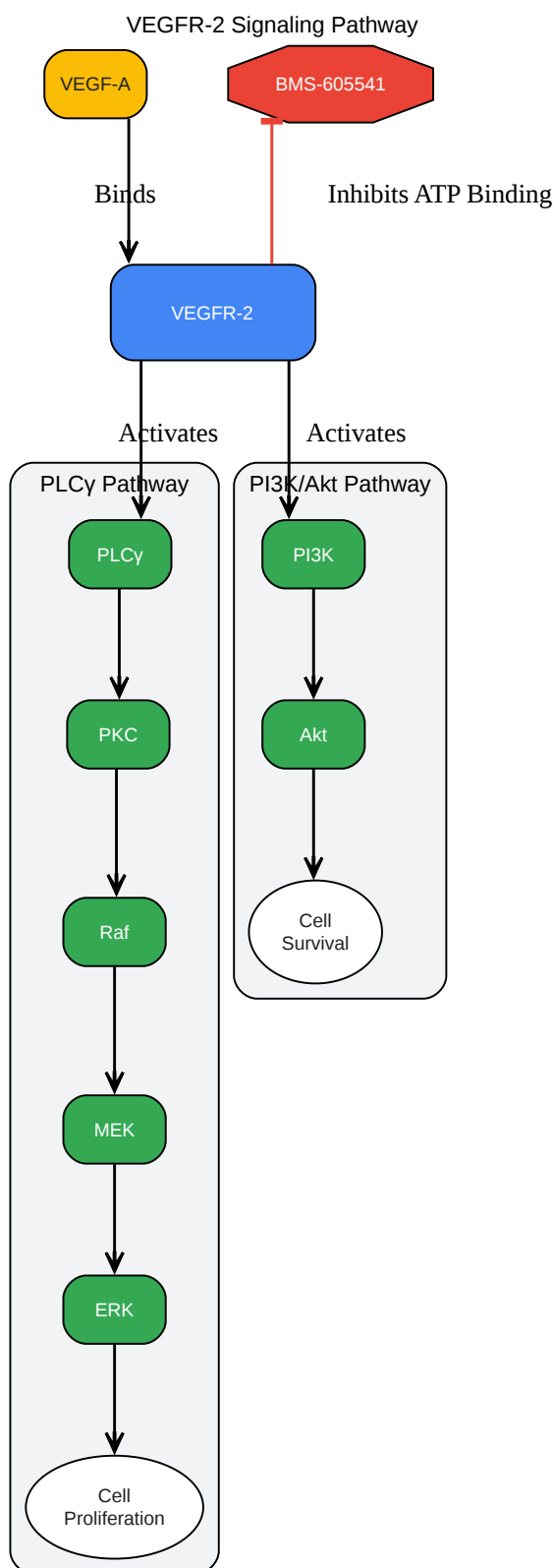
Quantitative Selectivity Profile

BMS-605541 demonstrates notable selectivity for VEGFR-2 over other related kinases. The inhibitory activity is summarized in the table below, presenting IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibitor constant) values.

Target Kinase	IC ₅₀ (nM)	K _i (nM)	Cellular Activity (HUVEC Proliferation IC ₅₀ , nM)
VEGFR-2 (KDR)	23 ^[1]	49 ^[1]	25 ^[1]
Flk-1	40 ^[1]	-	
PDGFR-β	200 ^[1]	-	
VEGFR-1 (Flt-1)	400 ^[1]	-	

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival.[2][3] **BMS-605541**, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby inhibiting these downstream pathways.



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VEGFR-2 Signaling Pathway and Inhibition by **BMS-605541**.

Experimental Protocols

While the precise, detailed experimental protocols from the primary publication by Borzilleri et al. are not publicly available, this section outlines representative methodologies for the key assays used to characterize **BMS-605541**. These protocols are based on standard industry practices for in vitro kinase and cellular assays.

In Vitro Kinase Assay (ATP-Competitive)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
- ATP at a concentration near the K_m for VEGFR-2
- **BMS-605541** (or other test compounds) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white plates

Procedure:

- **Compound Plating:** Dispense serial dilutions of **BMS-605541** in DMSO into the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
- **Enzyme Addition:** Add the VEGFR-2 enzyme solution to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the substrate and ATP.

- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
- Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unconsumed ATP and then convert the generated ADP back to ATP for detection via a luciferase reaction.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (HUVEC)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- Basal medium with reduced serum (e.g., EBM-2 with 0.5% FBS)
- Recombinant human VEGF-A
- **BMS-605541** (or other test compounds) serially diluted in DMSO
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
- 96-well clear-bottom black plates

Procedure:

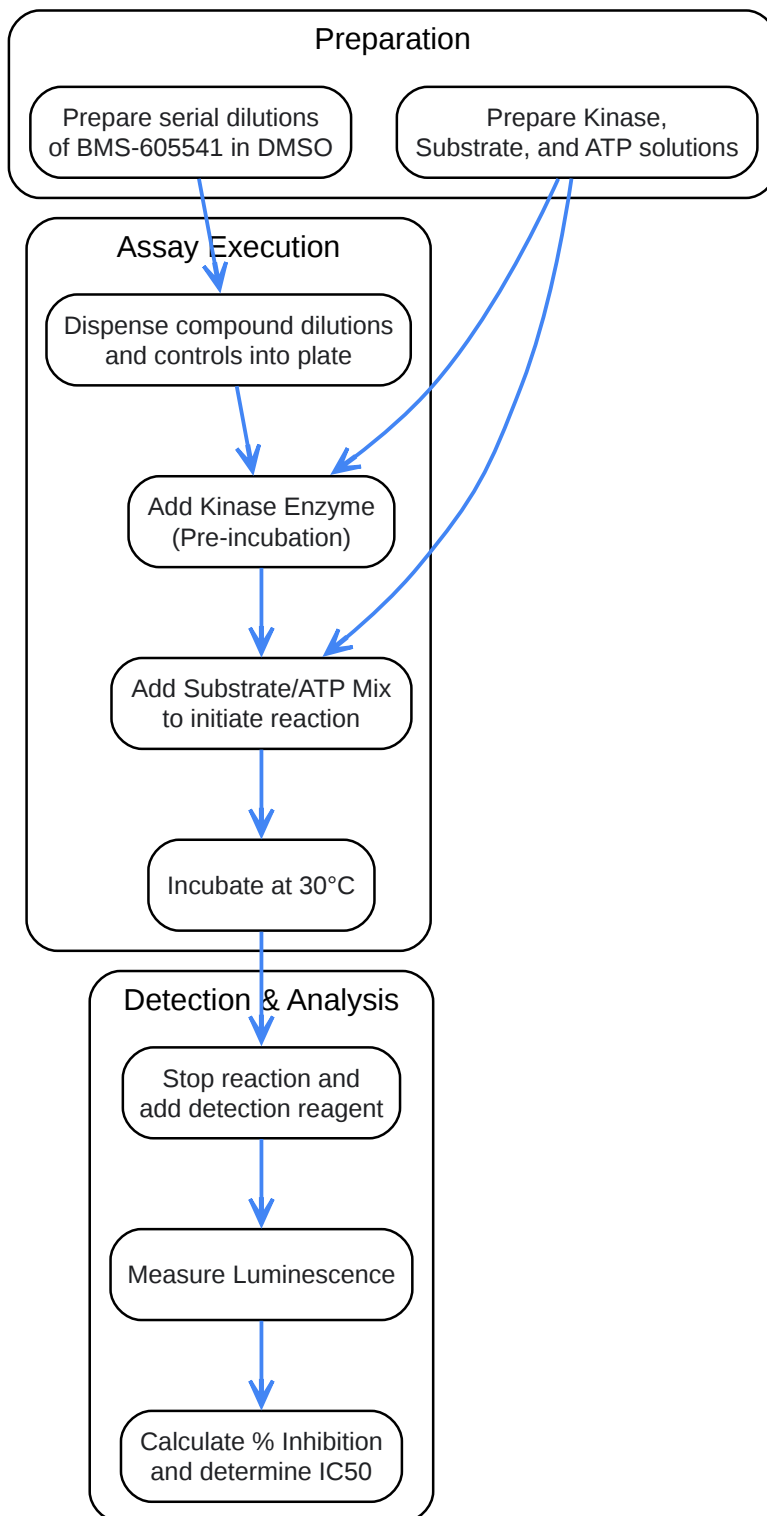
- Cell Seeding: Seed HUVECs into the 96-well plates and allow them to attach overnight.

- Starvation: Replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.
- Compound Treatment: Add serial dilutions of **BMS-605541** to the wells.
- VEGF Stimulation: Add VEGF-A to all wells except for the unstimulated control.
- Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
- Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
- Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Workflow

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A typical workflow for an in vitro kinase inhibition assay.

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